5-Chloro-3-methoxy-1H-pyrazin-2-one
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Description
Synthesis Analysis
The synthesis of pyrazine derivatives has been reported in several studies . For instance, one study reported the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via a Suzuki cross-coupling reaction . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .Molecular Structure Analysis
The molecular structure of 5-Chloro-3-methoxy-1H-pyrazin-2-one consists of a pyrazinone ring substituted with a chlorine atom and a methoxy group. The exact structure and arrangement of these substituents can be determined through techniques such as NMR spectroscopy .Scientific Research Applications
Fragment-Based Drug Discovery (FBDD)
Heterocycles play a crucial role in FBDD, where weakly binding small molecules (fragments) are elaborated into potent lead compounds. 5-Chloro-3-methoxy-1H-pyrazin-2-one serves as a valuable scaffold due to its prevalence in biologically active compounds. Researchers have synthesized this compound and demonstrated its selective elaboration along multiple growth vectors. Specifically:
- C-7 position is selectively metalated with TMPMgCl, followed by electrophile reactions or transmetalation to ZnCl2 and Negishi cross-coupling. These strategies mimic a hit-to-lead pathway, highlighting the utility of pyrazolo[3,4-c]pyridines in FBDD .
Luminescent Materials and Sensing
The ligand 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid (derived from our compound) has been used to synthesize luminescent polymers. These materials exhibit electrochemiluminescence properties and can be employed for luminescence sensing applications .
Anticancer Agents
Researchers have explored the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, which include our compound. Some derivatives showed significant inhibitory activity against cancer cell lines (e.g., MCF-7, HCT-116) with IC50 values comparable to or better than the control drug sorafenib .
properties
IUPAC Name |
5-chloro-3-methoxy-1H-pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c1-10-5-4(9)7-2-3(6)8-5/h2H,1H3,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVMABMIMSNMLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CNC1=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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